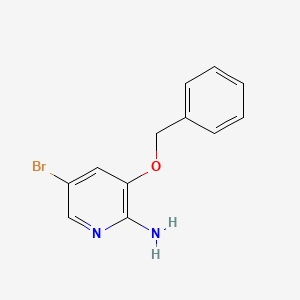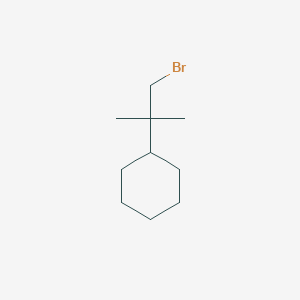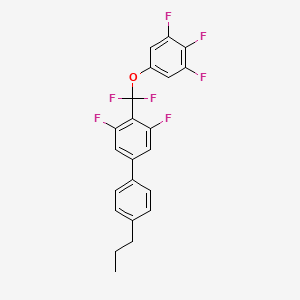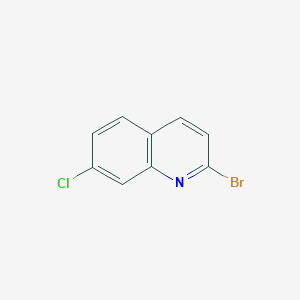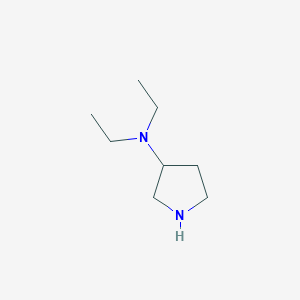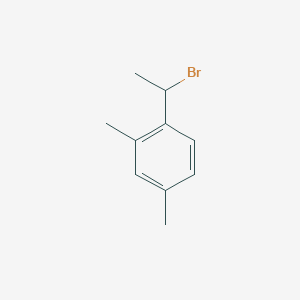
4-シクロプロピル-2-フルオロアニリン
概要
説明
4-Cyclopropyl-2-fluoroaniline is a compound that features both a fluorine atom and a cyclopropane ring. These structural elements are known for their unique chemical properties and are often incorporated into molecules to create new scaffolds with potential bioactive applications. The presence of the fluorine atom can significantly alter the biological activity and physical properties of the compound, making it a valuable target for synthesis in medicinal chemistry .
Synthesis Analysis
The synthesis of compounds related to 4-Cyclopropyl-2-fluoroaniline, such as fluorocyclopropanes, has seen significant progress, particularly using asymmetric methods. For instance, the asymmetric synthesis of (1R,2S)-2-fluorocyclopropylamine, a key intermediate in the production of a new generation of quinolonecarboxylic acid, was achieved through diastereoface selective cyclopropanation. This process involved the use of a chiral and conformationally rigid N-vinylcarbamate with zinc-monofluorocarbenoid, followed by hydrogenolysis . Although not directly synthesizing 4-Cyclopropyl-2-fluoroaniline, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-2-fluoroaniline would include a cyclopropane ring, which is a three-membered ring known for its angle strain and reactivity, attached to a phenyl ring through a fluoroamine substituent. The fluorine atom is likely to influence the electronic properties of the amine group, potentially affecting the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
While specific reactions of 4-Cyclopropyl-2-fluoroaniline are not detailed in the provided papers, the synthesis of related compounds involves several key reactions. These include the addition of carbenes to fluoroalkenes, the addition of fluorocarbenes to alkenes, and Michael initiated ring closure. Additionally, nucleophilic fluorination is a common reaction in the synthesis of fluorinated compounds . These reactions are crucial for constructing the cyclopropane ring and introducing the fluorine atom into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Cyclopropyl-2-fluoroaniline can be inferred from related compounds. The introduction of a fluorine atom into a molecule typically increases its lipophilicity and stability, which can enhance membrane permeability and metabolic stability, making fluorinated compounds particularly attractive in drug design. The cyclopropane ring is known for its high strain energy, which can lead to unique reactivity patterns. The combination of these features in 4-Cyclopropyl-2-fluoroaniline would likely result in a compound with distinct physical and chemical properties suitable for further exploration in pharmaceutical research .
科学的研究の応用
Safety and Hazards
作用機序
Target of Action
It is used in the synthesis of arylamide derivatives, which are known to act as raf/mek complex stabilizers and/or mek inhibitors . These targets play a crucial role in the MAPK/ERK pathway, which is involved in cell division and differentiation.
Mode of Action
As a component in the synthesis of raf/mek complex stabilizers and/or mek inhibitors, it likely contributes to the inhibition of the mapk/erk pathway . This inhibition can prevent the over-proliferation of cells, which is a common characteristic of cancerous growths.
Biochemical Pathways
The compound is involved in the MAPK/ERK pathway through its role in the synthesis of RAF/MEK complex stabilizers and/or MEK inhibitors . The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. The signal on this pathway is often triggered by growth factors and its inhibition can prevent the over-proliferation of cells.
Result of Action
Given its role in the synthesis of raf/mek complex stabilizers and/or mek inhibitors, it is likely that the compound contributes to the inhibition of the mapk/erk pathway . This could potentially result in the prevention of cell over-proliferation, a characteristic of cancerous growths.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These conditions likely contribute to the stability of the compound and may influence its action and efficacy.
生化学分析
Biochemical Properties
4-Cyclopropyl-2-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 4-Cyclopropyl-2-fluoroaniline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 4-Cyclopropyl-2-fluoroaniline on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Cyclopropyl-2-fluoroaniline has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Cyclopropyl-2-fluoroaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, 4-Cyclopropyl-2-fluoroaniline can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in downstream effects on metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclopropyl-2-fluoroaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Cyclopropyl-2-fluoroaniline remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Cyclopropyl-2-fluoroaniline in in vitro and in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of 4-Cyclopropyl-2-fluoroaniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, 4-Cyclopropyl-2-fluoroaniline can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Cyclopropyl-2-fluoroaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall biochemical and physiological outcomes .
Transport and Distribution
Within cells and tissues, 4-Cyclopropyl-2-fluoroaniline is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 4-Cyclopropyl-2-fluoroaniline within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical and pharmaceutical applications .
Subcellular Localization
The subcellular localization of 4-Cyclopropyl-2-fluoroaniline is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Cyclopropyl-2-fluoroaniline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization within cells can impact the overall efficacy and safety of the compound .
特性
IUPAC Name |
4-cyclopropyl-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYUOTZNRAIMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602484 | |
| Record name | 4-Cyclopropyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893739-89-4 | |
| Record name | 4-Cyclopropyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



